2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

描述

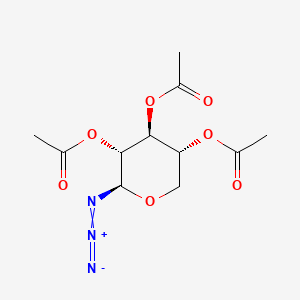

Chemical Identity: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide (CAS# 53784-33-1) is a carbohydrate-derived azide extensively used in glycosylation reactions and click chemistry. Its structure comprises a β-D-xylopyranose backbone with acetyl groups at the 2-, 3-, and 4-positions and an azide group at the anomeric carbon . Synonyms include 2-O,3-O,4-O-Triacetyl-beta-D-xylopyranosyl azide and (2R,3R,4S,5R)-2-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate .

Synthesis and Characterization:

The compound is synthesized via nucleophilic substitution of a glycosyl halide with sodium azide, followed by acetylation. Key analytical data include:

- Rf: 0.24 in hexane/ethyl acetate (3:2) .

- NMR: Distinct signals for acetyl groups (δ 1.8–2.2 ppm) and azide (δ 3.5–4.0 ppm) .

- Mass Spec: Molecular formula C₁₁H₁₅N₃O₇ (theoretical [M+Na]⁺: 324.08; observed: 324.1) .

Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., DMF, DMSO) make it suitable for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

属性

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAJKBXVWKPVDF-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369332 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53784-33-1 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The resulting tri-O-acetylated compound is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azide group .

Industrial Production Methods

While specific industrial production methods for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Acetic Anhydride and Pyridine: Used for the acetylation of beta-D-xylopyranose.

Sodium Azide and DMF:

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.

Major Products Formed

科学研究应用

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process widely used in click chemistry . This reactivity is leveraged in various applications, including the synthesis of bioconjugates and the development of new materials .

相似化合物的比较

Structural Analogues in the Azide-Sugar Family

The compound belongs to a class of acetylated glycosyl azides. Key analogues include:

Reactivity and Functional Group Influence

- Azide Position and Stability: The anomeric azide in 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is sterically shielded by acetyl groups, enhancing thermal stability compared to non-acetylated analogues like Beta-D-galactopyranosyl azide (CAS 35899-89-9), which decomposes rapidly above 40°C .

- Sugar Backbone Effects: Pentose vs. Hexose: The xylose backbone (5-membered ring) exhibits distinct puckering dynamics compared to hexoses (6-membered rings like glucose or galactose). Cremer-Pople parameters (e.g., puckering amplitude q) for xylose derivatives are typically lower, reducing ring strain and improving solubility in organic solvents . Functional Group Variations: The acetamido group in 39541-20-3 increases hydrogen-bonding capacity, making it less soluble in non-polar solvents compared to the xylose analogue .

生物活性

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemically modified sugar compound with significant biological activity. Its unique structure, characterized by the presence of an azide group and acetylated hydroxyl groups, enables it to function as a glycosyl donor in various biochemical applications. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₇, with a molecular weight of approximately 301.25 g/mol. The compound features an azide functional group (-N₃) attached to a xylopyranose sugar derivative that is further acetylated at positions 2, 3, and 4. This modification enhances its reactivity and utility in synthetic biology and chemical biology.

Glycosyltransferase Inhibition

One of the primary biological activities of this compound is its role as a glycosyltransferase inhibitor . Glycosyltransferases are enzymes responsible for the transfer of sugar moieties to other molecules, which is crucial for glycosylation processes involved in cell signaling and immune responses. Studies indicate that this compound can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially contributing to the development of novel antibiotics.

Glycosaminoglycan (GAG) Biosynthesis

The compound also acts as a decoy in the glycosaminoglycan biosynthesis pathway , influencing the synthesis of proteoglycans—macromolecules essential for various biological functions. It has been shown to induce changes in GAG fine structures and can modulate cellular processes such as gene expression and metabolism .

Synthesis of Complex Carbohydrates

Due to its azide functionality, this compound serves as a valuable building block for synthesizing complex carbohydrates (glycans) through click chemistry. This capability allows researchers to create diverse glycan structures for studying carbohydrate-protein interactions and developing targeted drug delivery systems .

Drug Development

The compound is being explored for its potential in drug development, particularly as an enzyme inhibitor. Its unique properties may lead to the design of therapeutic agents that target specific biochemical pathways involved in diseases such as cancer.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits glycosyltransferases at low micromolar concentrations. This inhibition can provide insights into glycosylation pathways critical for understanding various diseases.

- GAG Biosynthesis : Experimental models have shown that treatment with this compound alters GAG biosynthesis patterns, suggesting its role in modulating extracellular matrix components.

- Click Chemistry Applications : The azide group allows for further functionalization via click chemistry methods, enabling the creation of complex biomolecules useful in therapeutic applications .

Comparative Analysis

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beta-D-Xylose | Sugar backbone | No azide group; naturally occurring sugar |

| Acetobromoglucose | Sugar derivative | Contains bromine instead of an azide group |

| Alpha-D-Mannopyranosyl Azide | Sugar derivative | Different sugar structure; used for different applications |

| Galactose Azide | Sugar derivative | Similar functional group but different sugar base |

| This compound | Modified sugar | Specific acetylation pattern combined with azide functionality |

This table highlights how this compound stands out due to its specific structural modifications that confer unique reactivity profiles not found in other compounds.

常见问题

Q. Advanced: How can stereochemical integrity be maintained during synthesis?

- Key Steps : Use of β-directing participating groups (e.g., acetyl) during glycosylation to ensure anomeric configuration.

- Troubleshooting : Monitor reaction progress via -NMR to detect unwanted α-anomer formation. X-ray crystallography (as in ’s puckering analysis) can resolve ambiguities in ring conformation .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. Advanced: How can X-ray crystallography resolve conformational ambiguities?

- Apply Cremer-Pople parameters () to quantify ring puckering. For example, analyze the xylopyranosyl ring’s chair vs. boat conformations using amplitude () and phase () coordinates derived from crystallographic data .

Basic: What is the role of this compound in click chemistry?

Methodological Answer:

It serves as a glycosyl donor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Example protocol:

React with terminal alkynes (e.g., propargyl alcohol) using CuI (5 mol%) in THF at 50°C.

Q. Advanced: How does ultrasound irradiation enhance reaction efficiency?

- Ultrasound (20–40 kHz) reduces reaction time from hours to minutes by improving mass transfer. For example, achieved 85% yield in 30 minutes for analogous triazole syntheses .

Basic: How are protecting groups (e.g., acetyl) strategically used in its functionalization?

Methodological Answer:

Q. Advanced: What are the challenges in selective deprotection?

- Competing hydrolysis of azide vs. acetyl groups requires pH control (e.g., buffered NaOMe). Optimize using kinetic studies monitored by -NMR .

Basic: What catalytic systems improve its reactivity in cycloadditions?

Methodological Answer:

Q. Advanced: Can organocatalysts replace metal catalysts?

- demonstrates thiourea-based organocatalysts for enantioselective cycloadditions, avoiding metal contamination in pharmaceutical applications .

Basic: How is the compound stabilized during storage?

Methodological Answer:

Q. Advanced: What analytical methods detect decomposition?

- Track azide degradation via IR loss at 2100 cm or GC-MS for volatile byproducts like nitrogen gas.

Advanced: How does stereoelectronic effects influence its reactivity?

Methodological Answer:

- The β-configuration and acetyl groups direct nucleophilic attack to the anomeric center. Density Functional Theory (DFT) studies (as in ’s mechanistic work) model transition states to predict regioselectivity .

Advanced: How is it applied in oligosaccharide assembly?

Methodological Answer:

- As a glycosyl donor, it participates in iterative glycosylation. Example: Synthesize xylose-containing trisaccharides via stepwise CuAAC and deprotection (see ’s thioglycoside synthesis) .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

- Case Study : Discrepancies in CuAAC yields may arise from trace oxygen inhibiting Cu(I). Replicate conditions under inert atmosphere and compare with ’s ultrasound-assisted protocol .

Advanced: What green chemistry approaches apply to its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。